(Diethoxyphosphoryl-methoxymethyl)benzene
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Overview
Description
(Diethoxyphosphoryl-methoxymethyl)benzene is an organophosphorus compound characterized by the presence of a benzene ring substituted with a diethoxyphosphoryl group and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl-methoxymethyl)benzene typically involves the reaction of benzyl chloride with diethyl phosphite in the presence of a base, such as sodium hydride, to form the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. The general reaction scheme is as follows:
C6H5CH2Cl+(EtO)2P(O)HNaHC6H5CH2P(O)(OEt)2+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Diethoxyphosphoryl-methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Scientific Research Applications
(Diethoxyphosphoryl-methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Diethoxyphosphoryl-methoxymethyl)benzene involves its interaction with molecular targets through its phosphonate group. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The methoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(Diethoxyphosphoryl)benzene: Lacks the methoxymethyl group, resulting in different reactivity and applications.
(Methoxymethyl)benzene: Lacks the diethoxyphosphoryl group, leading to distinct chemical properties and uses.
(Diethoxyphosphoryl-methyl)benzene: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its chemical behavior.
Uniqueness
(Diethoxyphosphoryl-methoxymethyl)benzene is unique due to the presence of both the diethoxyphosphoryl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1084-08-8 |
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Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
[diethoxyphosphoryl(methoxy)methyl]benzene |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)12(14-3)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
InChI Key |
HESJECMKDWGNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)OC)OCC |
Origin of Product |
United States |
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